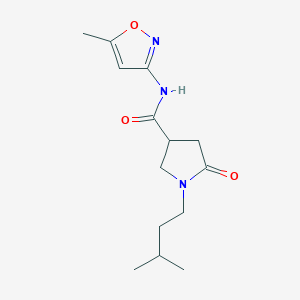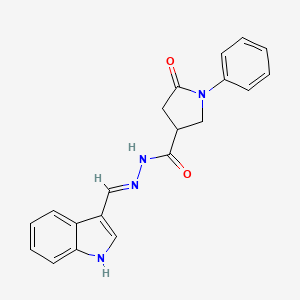![molecular formula C16H25ClN2O2 B6106248 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol, also known as CHIPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CHIPS is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), a protein that plays a crucial role in regulating various physiological processes. In
Aplicaciones Científicas De Investigación
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol has been extensively used in biomedical research as a tool to investigate the role of GRK2 in various physiological processes. GRK2 is involved in the desensitization of several G protein-coupled receptors, including β-adrenergic receptors, which are important in the regulation of cardiovascular function. This compound has been shown to inhibit GRK2-mediated β-adrenergic receptor desensitization and improve cardiac function in animal models of heart failure. Furthermore, this compound has also been used to investigate the role of GRK2 in insulin signaling and glucose metabolism, as well as in the regulation of immune responses.
Mecanismo De Acción
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol binds to the active site of GRK2 and inhibits its kinase activity, thereby preventing the phosphorylation and desensitization of G protein-coupled receptors. This leads to increased receptor signaling and improved cellular responses to various stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved cardiac function, enhanced insulin signaling and glucose metabolism, and modulation of immune responses. In animal models of heart failure, this compound has been shown to improve cardiac function, reduce cardiac fibrosis, and increase survival rates. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, as well as to modulate immune responses by reducing inflammation and promoting T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol is its specificity for GRK2, which allows for the selective inhibition of this protein without affecting other kinases or signaling pathways. This specificity also makes this compound a valuable tool for investigating the role of GRK2 in various physiological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol, including the development of more potent and selective inhibitors of GRK2, the investigation of the role of GRK2 in other physiological processes, and the translation of preclinical findings to clinical applications. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve outcomes in various disease states.
Métodos De Síntesis
The synthesis of 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol involves the reaction of 4-chloro-2-nitrophenol with 3-(2-hydroxyethyl)-4-isopropyl-1-piperazinecarboxylic acid, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with formaldehyde and paraformaldehyde to yield this compound.
Propiedades
IUPAC Name |
4-chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2/c1-12(2)19-7-6-18(11-15(19)5-8-20)10-13-9-14(17)3-4-16(13)21/h3-4,9,12,15,20-21H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHJOGMSZHNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)

![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B6106191.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)

![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)
![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)